Zolasartan

Vue d'ensemble

Description

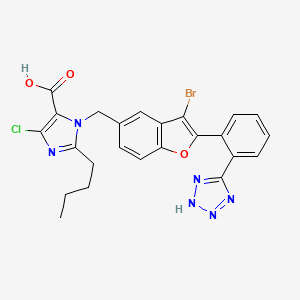

Le zolésartan est un membre de la classe des 1-benzofuranes, plus précisément un 3-bromo-1-benzofurane substitué par un groupe 2-(1H-tétrazol-5-yl)phényle en position 2 et un groupe (2-butyl-5-carboxy-4-chloro-1H-imidazol-1-yl)méthyle en position 5 . Il fonctionne comme un antagoniste du récepteur de type 1 de l'angiotensine II et a été initialement développé pour le traitement de l'hypertension .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Les étapes finales impliquent la fixation du cycle imidazole et du groupe butyle .

Méthodes de production industrielle : La production industrielle du zolésartan implique généralement l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Cela comprend le contrôle de la température, de la pression et l'utilisation de catalyseurs spécifiques pour faciliter les réactions .

Types de réactions :

Oxydation : Le zolésartan peut subir des réactions d'oxydation, en particulier au niveau du cycle benzofurane.

Réduction : Le composé peut être réduit dans des conditions spécifiques, bien que cela soit moins courant.

Substitution : Le zolésartan peut subir des réactions de substitution, en particulier aux positions du brome et du chlore.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Les réactions d'échange d'halogènes utilisent souvent des réactifs comme l'iodure de sodium dans l'acétone.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés .

4. Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier le comportement des antagonistes du récepteur de l'angiotensine II.

Biologie : Investigé pour ses effets sur les voies de signalisation cellulaire.

Médecine : Exploré pour son potentiel à traiter l'hypertension et les maladies cardiovasculaires associées.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le système rénine-angiotensine

5. Mécanisme d'action

Le zolésartan exerce ses effets en se liant sélectivement au récepteur de type 1 de l'angiotensine II, bloquant ainsi l'action de l'angiotensine II. Cela conduit à une vasodilatation, à une réduction de la sécrétion d'aldostérone et, finalement, à une baisse de la pression artérielle . Les cibles moléculaires comprennent le récepteur de type 1 de l'angiotensine II, et les voies impliquées sont principalement liées au système rénine-angiotensine-aldostérone .

Composés similaires :

- Losartan

- Valsartan

- Irbésartan

- Candésartan

- Télmisartan

Comparaison : Le zolésartan est unique en raison de sa structure chimique spécifique, qui comprend une fraction bromobenzofurane. Cette caractéristique structurale contribue à sa forte affinité pour le récepteur de type 1 de l'angiotensine II . Comparé à d'autres composés similaires, le zolésartan présente une durée d'action plus longue et un profil de liaison différent .

Applications De Recherche Scientifique

Hypertension Management

Zolasartan has been primarily studied for its efficacy in treating hypertension. Clinical trials have demonstrated its ability to lower blood pressure effectively when compared to other ARBs. For instance, a study showed that this compound significantly reduced both systolic and diastolic blood pressure in patients with essential hypertension.

Cardiovascular Protection

Research indicates that this compound may offer protective benefits against cardiovascular events. Its use has been associated with improvements in endothelial function and reductions in arterial stiffness, which are critical factors in cardiovascular health.

Metabolic Syndrome

Emerging studies suggest that this compound may play a role in managing metabolic syndrome. Its insulin-sensitizing effects have been observed in animal models, indicating potential benefits for patients with insulin resistance and obesity-related conditions.

Comparative Analysis with Other ARBs

The following table summarizes the comparative effects of this compound with other commonly used ARBs:

| Compound | Mechanism of Action | Efficacy in Hypertension | Additional Benefits |

|---|---|---|---|

| This compound | AT1 receptor blocker | High | Cardiovascular protection, insulin sensitivity |

| Losartan | AT1 receptor blocker | Moderate | Renal protective effects |

| Valsartan | AT1 receptor blocker | High | Reduced hospitalization for heart failure |

| Irbesartan | AT1 receptor blocker | Moderate | Beneficial for diabetic nephropathy |

Case Study 1: Efficacy in Elderly Patients

A clinical trial involving elderly patients showed that this compound effectively lowered blood pressure while maintaining a favorable safety profile. The study included 120 participants aged over 65, demonstrating significant reductions in both systolic and diastolic pressures after 12 weeks of treatment.

Case Study 2: Impact on Left Ventricular Hypertrophy

Another study focused on patients with left ventricular hypertrophy (LVH) found that this compound not only reduced blood pressure but also led to a decrease in left ventricular mass over six months. This finding suggests potential benefits beyond mere blood pressure control, highlighting its role in cardiac remodeling.

Mécanisme D'action

Zolasartan exerts its effects by selectively binding to the angiotensin II receptor type 1, thereby blocking the action of angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and ultimately a decrease in blood pressure . The molecular targets include the angiotensin II receptor type 1, and the pathways involved are primarily related to the renin-angiotensin-aldosterone system .

Comparaison Avec Des Composés Similaires

- Losartan

- Valsartan

- Irbesartan

- Candesartan

- Telmisartan

Comparison: Zolasartan is unique due to its specific chemical structure, which includes a bromobenzofuran moiety. This structural feature contributes to its high affinity for the angiotensin II receptor type 1 . Compared to other similar compounds, this compound exhibits a longer duration of action and a different binding profile .

Activité Biologique

Zolasartan is a novel angiotensin II receptor antagonist (ARA) that has garnered attention for its potential applications in treating hypertension and other cardiovascular conditions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in clinical settings, and recent research findings.

This compound functions primarily as a selective antagonist of the angiotensin II type 1 receptor (AT1). By blocking this receptor, this compound inhibits the effects of angiotensin II, a potent vasoconstrictor that plays a critical role in regulating blood pressure and fluid balance. This blockade leads to vasodilation, reduced aldosterone secretion, and decreased sodium retention, ultimately resulting in lower blood pressure levels.

Efficacy and Clinical Applications

Research indicates that this compound exhibits long-lasting antihypertensive effects in laboratory settings. In animal models, it has been shown to effectively reduce blood pressure without significant adverse effects . The compound's efficacy is comparable to other ARBs, such as losartan and candesartan, but with unique properties that may enhance its therapeutic profile.

Comparative Efficacy Table

| Compound | Mechanism of Action | Efficacy in Hypertension | Additional Effects |

|---|---|---|---|

| This compound | AT1 receptor antagonist | Significant reduction | Potential metabolic benefits |

| Losartan | AT1 receptor antagonist | Significant reduction | Metabolic syndrome management |

| Candesartan | AT1 receptor antagonist | Significant reduction | Improved renal function |

Research Findings

Recent studies have explored the broader implications of this compound beyond hypertension management. Notably, it has been investigated for its potential antiviral properties against SARS-CoV-2. A study demonstrated that this compound and other ARBs could reduce COVID-19 morbidity by modulating angiotensin-converting enzyme 2 (ACE2) activity .

Case Study: Antiviral Activity Against SARS-CoV-2

- Objective : Evaluate the antiviral effects of this compound compared to nirmatrelvir.

- Methodology : Surface plasmon resonance (SPR) assays were conducted alongside enzymatic studies to assess binding affinity to ACE2.

- Results : this compound exhibited a binding affinity to ACE2 similar to other ARBs, suggesting a potential role in mitigating COVID-19 outcomes through modulation of the renin-angiotensin system.

- : The findings indicate that this compound may offer dual benefits as an antihypertensive agent and a supportive treatment in viral infections.

Summary of Biological Activities

This compound's biological activities extend beyond its primary role as an antihypertensive agent:

- Antihypertensive Effects : Effectively lowers blood pressure by blocking AT1 receptors.

- Metabolic Impact : Potentially beneficial in managing metabolic syndrome due to its influence on insulin sensitivity and lipid metabolism .

- Antiviral Properties : Emerging evidence suggests efficacy against SARS-CoV-2 by interacting with ACE2, highlighting its relevance in current health crises .

Propriétés

Numéro CAS |

145781-32-4 |

|---|---|

Formule moléculaire |

C24H20BrClN6O3 |

Poids moléculaire |

555.8 g/mol |

Nom IUPAC |

3-[[3-bromo-2-[2-(2H-tetrazol-5-yl)phenyl]-1-benzofuran-5-yl]methyl]-2-butyl-5-chloroimidazole-4-carboxylic acid |

InChI |

InChI=1S/C24H20BrClN6O3/c1-2-3-8-18-27-22(26)20(24(33)34)32(18)12-13-9-10-17-16(11-13)19(25)21(35-17)14-6-4-5-7-15(14)23-28-30-31-29-23/h4-7,9-11H,2-3,8,12H2,1H3,(H,33,34)(H,28,29,30,31) |

Clé InChI |

FIKYECRHLXONOX-UHFFFAOYSA-N |

SMILES |

CCCCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4C5=NNN=N5)C(=O)O)Cl |

SMILES canonique |

CCCCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4C5=NNN=N5)C(=O)O)Cl |

Apparence |

White to off-white crystalline powder. |

Key on ui other cas no. |

145781-32-4 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1-((3-bromo-2-(2-(1H-tetrazol-5-yl)phenyl)-5-benzofuranyl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid GR 117289 GR 117289X GR-117289 GR-117289X GR117289 GR117289X |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.